Salicyl-AMS (5′-O-(N-salicylsulfamoyl)adenosine) is a novel chemical compound identified as a first-in-class antibacterial lead compound []. It functions as a potent inhibitor of salicylate adenylation enzymes, which are essential for the biosynthesis of siderophores in specific bacteria [, , ]. Siderophores are iron-chelating molecules that bacteria utilize to acquire iron, a crucial nutrient for their growth and virulence [, ]. By inhibiting siderophore biosynthesis, Salicyl-AMS effectively starves bacteria of iron, hindering their growth and potentially combating infection [, , ].
Structure-Activity Relationship Studies: Further research exploring the structure-activity relationship of Salicyl-AMS and its analogues is crucial to optimize its potency, selectivity, and pharmacological properties [, ].
Preclinical and Clinical Development: Given its promising in vitro and in vivo activity, Salicyl-AMS warrants further investigation in preclinical and clinical trials to evaluate its safety, efficacy, and potential as a novel antibacterial agent, particularly against drug-resistant tuberculosis and other infectious diseases [, ].
Combination Therapies: Investigating the synergistic potential of Salicyl-AMS with existing antibiotics could lead to the development of more effective treatment strategies for bacterial infections, particularly those resistant to current therapies [].
Salicyl-AMS is derived from adenosine and modified to enhance its biological activity. It is classified under the category of antibiotic compounds, specifically as an inhibitor of salicylic acid adenylation enzymes. The compound is synthesized from commercially available precursors, including adenosine derivatives.
Salicyl-AMS can be synthesized through a multi-step process that has been optimized for gram-scale production. The synthesis involves the following key steps:
The molecular structure of Salicyl-AMS features a modified adenosine backbone with a salicylic acid moiety attached. Key structural components include:
The compound's structural integrity and functional groups are crucial for its interaction with target enzymes, influencing both its potency and selectivity .
Salicyl-AMS primarily participates in biochemical reactions where it acts as an inhibitor of salicylic acid adenylation enzymes. Notable reactions include:
These reactions underscore the compound's role in disrupting bacterial iron acquisition mechanisms, which are critical for bacterial survival and pathogenicity.
The mechanism of action for Salicyl-AMS involves competitive inhibition of the MbtA enzyme, which is essential for siderophore biosynthesis in bacteria. Key points include:
Salicyl-AMS possesses several notable physical and chemical properties:
These properties are critical for formulation and application in pharmaceutical contexts .
Salicyl-AMS has several significant applications in scientific research and medicine:
Tuberculosis (TB) caused by Mycobacterium tuberculosis (Mtb) remains a devastating global health crisis, with an estimated 10.8 million new cases and 1.25 million deaths reported in 2023 [9]. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains poses a critical challenge to conventional therapies, with approximately 484,000 new rifampicin-resistant TB cases reported in 2023 alone [6] [7]. The World Health Organization's End TB Strategy aims for a 90% reduction in TB mortality by 2030, but current trajectories fall short, necessitating antibiotics with novel mechanisms of action [9]. The Republic of Korea exemplifies this challenge, ranking second among OECD nations in TB incidence (38 cases/100,000) and fifth in TB mortality (3 deaths/100,000) [9], underscoring the therapeutic inadequacy against persistent mycobacterial infections.
Table 1: Global Tuberculosis Burden (2023)
Epidemiological Metric | Value | Significance |
---|---|---|
Global TB Incidence | 10.8 million | 0.9% increase from 2022 |
TB Mortality | 1.25 million | 5.3% decrease from 2022 |
MDR/RR-TB Cases | 400,000 | 2.4% decrease from 2022 |
OECD Ranking of South Korea (Incidence) | 2nd | 38 cases/100,000 population |
Mycobacterial survival hinges on iron acquisition through mycobactin siderophores—high-affinity iron chelators biosynthesized exclusively under iron-limited conditions. The mycobactin pathway involves:
Genetic knockout studies confirm that Mtb strains lacking functional siderophore biosynthetic machinery exhibit:
MbtA represents a chemically "druggable" target with no human homologs, minimizing off-target effects. Its essentiality under host iron sequestration conditions makes it particularly vulnerable to pharmacological intervention during infection [3] [6].
Salicyl-AMS (5'-O-[N-salicylsulfamoyl]adenosine; C₁₇H₁₈N₆O₈S) is a rationally-designed bisubstrate analog that mimics the salicyl-adenylate intermediate (salicyl-AMP) in the MbtA-catalyzed reaction [3] [6]. Its molecular architecture features:
This configuration enables potent (Kᵢ = 0.4–1.2 nM) and selective inhibition of MbtA through:
Table 2: Biochemical and Pharmacological Profile of Salicyl-AMS
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 466.43 g/mol | C₁₇H₁₈N₆O₈S [5] |
MbtA Inhibition (Kᵢ) | 0.4–1.2 nM | Recombinant MbtA enzyme assay [3] |
Antimycobacterial IC₅₀ | 0.2–0.8 µM | M. tuberculosis under iron limitation [3] [6] |
Aqueous Solubility | ≥90.5 mg/mL | Sodium salt form in DMSO [5] |
In Vivo Efficacy | >1 log CFU reduction | Mouse lung burden at 16.7 mg/kg IP [2] |
Preclinical validation includes demonstration of growth inhibition against drug-resistant Mtb clinical isolates at sub-micromolar concentrations (IC₅₀ = 0.2–0.8 µM) under iron-deficient conditions [3] [6]. Crucially, salicyl-AMS exhibits no cytotoxicity against mammalian cells (HEK293 IC₅₀ > 100 µM) [5], confirming selective antimycobacterial action. Scalable synthesis has been optimized to gram-scale production (11.6% overall yield) as the stable sodium salt, eliminating cytotoxic impurities like 5'-O-sulfamoyladenosine [4] [6] [7]. The first proof-of-concept in vivo study demonstrated significant reduction in murine pulmonary bacterial burden (>1 log CFU) at 16.7 mg/kg via intraperitoneal administration [2] [10], establishing salicyl-AMS as the pioneering inhibitor validating siderophore biosynthesis as a viable therapeutic target for tuberculosis.
Figure 1: Salicyl-AMS Mechanism of Action
Salicylic Acid + ATP → [MbtA] → Salicyl-AMP + PPi Salicyl-AMP + MbtB → [MbtA] → Salicyl-MbtB + AMP ↓ Salicyl-AMS (Competitively Binds MbtA Active Site)
Inhibition prevents salicylate transfer to MbtB carrier protein, aborting mycobactin assembly [3] [8] [10]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7